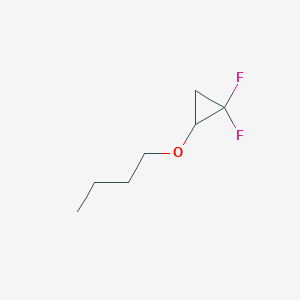

2-Butoxy-1,1-difluorocyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

133744-89-5 |

|---|---|

Molecular Formula |

C7H12F2O |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

2-butoxy-1,1-difluorocyclopropane |

InChI |

InChI=1S/C7H12F2O/c1-2-3-4-10-6-5-7(6,8)9/h6H,2-5H2,1H3 |

InChI Key |

CCRVCHYTQHEPPS-UHFFFAOYSA-N |

SMILES |

CCCCOC1CC1(F)F |

Canonical SMILES |

CCCCOC1CC1(F)F |

Synonyms |

Cyclopropane, 2-butoxy-1,1-difluoro- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Strategic Value of gem-Difluorocyclopropanes in Modern Chemistry

An In-depth Technical Guide to 2-Butoxy-1,1-difluorocyclopropane and its Class for Advanced Research

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, modulated lipophilicity, and altered electronic character—offer chemists a powerful tool to fine-tune molecular behavior.[1][2] Among the diverse array of fluorinated motifs, the gem-difluorocyclopropane unit has emerged as a particularly valuable structural element. This strained, three-membered ring, adorned with two fluorine atoms on the same carbon, serves as a versatile bioisostere for carbonyl groups and gem-dimethyl functionalities, while introducing unique conformational constraints.[3]

This guide provides a comprehensive technical overview of 2-Butoxy-1,1-difluorocyclopropane, a representative member of the 2-alkoxy-1,1-difluorocyclopropane class. While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles and data from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource for exploring the synthesis and utility of this promising class of compounds.

PART 1: Core Identifiers and Physicochemical Properties

While a specific CAS Registry Number for 2-Butoxy-1,1-difluorocyclopropane is not found in major chemical databases, its core identifiers can be derived from its structure. The properties presented below are estimated based on the well-documented characteristics of analogous ethers and fluorinated cyclopropanes.

| Identifier | Value | Source |

| IUPAC Name | 2-butoxy-1,1-difluorocyclopropane | IUPAC Nomenclature |

| Molecular Formula | C₇H₁₂F₂O | Calculated |

| Molecular Weight | 150.17 g/mol | Calculated |

| Canonical SMILES | CCCCOC1C(F)(F)C1 | Structure-Based |

| InChI | InChI=1S/C7H12F2O/c1-2-3-5-10-7-4-6(7,8)9/h7H,2-5H2,1H3 | Structure-Based |

| InChIKey | Predicted via software | Structure-Based |

| Physical Form | Predicted: Colorless Liquid | Analogy |

| Boiling Point | Estimated: 130-150 °C | Analogy |

| Density | Estimated: ~1.0 g/mL | Analogy |

PART 2: Synthesis and Mechanistic Insights

The cornerstone for synthesizing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.[4][5] For 2-Butoxy-1,1-difluorocyclopropane, the logical and most efficient synthetic precursor is butyl vinyl ether. The electrophilic nature of difluorocarbene makes it highly reactive toward electron-rich alkenes like vinyl ethers, ensuring a favorable reaction profile.

Generation of Difluorocarbene: A Comparative Overview

The choice of difluorocarbene source is critical and depends on factors like scale, substrate tolerance, and safety considerations.

-

From Trifluoromethyl-organosilicon Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): This is a modern, widely used method.[4] In the presence of a nucleophilic initiator, such as sodium iodide (NaI), TMSCF₃ generates difluorocarbene under relatively mild conditions. This method offers excellent functional group tolerance and is highly reliable.[5]

-

From Sodium Chlorodifluoroacetate (ClCF₂COONa): A classic and cost-effective method involves the thermal decomposition of ClCF₂COONa in a high-boiling solvent like diglyme.[4] The reagent decarboxylates upon heating to release :CF₂. While effective, the high temperatures required can limit its use with thermally sensitive substrates.

-

From Other Precursors: Other reagents like hexafluoropropylene oxide (HFPO) and difluorodiazirine can also serve as :CF₂ sources, though they are often used in more specialized applications.[2]

Proposed Synthetic Workflow

The synthesis of 2-Butoxy-1,1-difluorocyclopropane from butyl vinyl ether is depicted below, utilizing the Ruppert-Prakash reagent as the difluorocarbene source.

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

A Methodological and Predictive Guide to the Solubility Profile of 2-Butoxy-1,1-difluorocyclopropane in Organic Solvents

An In-Depth Technical Guide

Abstract: 2-Butoxy-1,1-difluorocyclopropane is a novel molecular entity with potential applications in medicinal chemistry and materials science, fields where fluorinated cyclopropanes are of growing interest.[1][2][3] Understanding the solubility profile of such a compound is a critical prerequisite for its effective application in drug formulation, reaction chemistry, and material design.[4][5] As experimental data for this specific compound is not publicly available, this guide provides a comprehensive framework for its characterization. We will first conduct a detailed analysis of the molecule's structural components to predict its solubility behavior in a range of common organic solvents. Subsequently, this guide will present a series of robust, step-by-step experimental protocols for the precise qualitative and quantitative determination of its solubility, ensuring a self-validating and reproducible approach to characterization.

Introduction: The Significance of Fluorinated Cyclopropanes

Fluorine substitution has become a cornerstone of modern molecular design in pharmaceuticals and advanced materials.[6] The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including its polarity, metabolic stability, and binding affinity.[6][7] The cyclopropane ring, as the smallest cycloalkane, offers a rigid, three-dimensional scaffold that is increasingly utilized in medicinal chemistry.[1] The combination of these two motifs in compounds like 2-Butoxy-1,1-difluorocyclopropane presents a unique set of properties. The gem-difluorocyclopropyl group is known to be a stable and lipophilic moiety that can serve as a bioisostere for other chemical groups.[8] A thorough understanding of the solubility of such novel compounds is paramount, as it directly impacts bioavailability, formulation possibilities, and performance in various applications.[5]

Molecular Structure Analysis and Predicted Solubility

To predict the solubility of 2-Butoxy-1,1-difluorocyclopropane, we must analyze the contributions of its distinct structural components: the polar gem-difluoro moiety, the rigid cyclopropane ring, and the flexible, amphipathic butoxy side chain.

-

The gem-Difluorocyclopropane Core: The two fluorine atoms attached to the same carbon create a strong dipole due to the high electronegativity of fluorine.[6] This introduces significant local polarity. However, the compact and rigid nature of the cyclopropane ring, combined with the lipophilicity often associated with fluorination, modulates this effect. The C-F bonds are highly polarizing and can participate in hydrogen bonding as acceptors.[1][7]

-

The Butoxy Side Chain (CH₃CH₂CH₂CH₂-O-): This group introduces both nonpolar and polar characteristics. The butyl group is a nonpolar, hydrophobic alkyl chain, which will favor solubility in nonpolar, lipophilic solvents. The ether linkage (-O-), however, is a polar group and can act as a hydrogen bond acceptor. This duality is similar to that seen in solvents like 2-butoxyethanol, which is soluble in both water and many organic solvents.[9][10]

Based on this analysis, we can predict a versatile solubility profile. The presence of both polar (C-F, C-O) and nonpolar (butyl chain, C-H) regions suggests that 2-Butoxy-1,1-difluorocyclopropane will be miscible with a broad range of organic solvents.

Predicted Solubility Table

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The ether and fluorine atoms can act as hydrogen bond acceptors. The molecule's overall moderate polarity should align well with these solvents. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Strong dipole-dipole interactions are expected between the polar C-F and C-O bonds and these solvents. The lack of a hydrogen-donating group on the solute is not a hindrance. |

| Nonpolar | Hexane, Toluene | Moderate to High | The C4 alkyl chain is a significant contributor, favoring interactions with nonpolar solvents through van der Waals forces. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity and ability to engage in weaker interactions, making them excellent solvents for a wide range of organic compounds. |

Experimental Workflow for Solubility Determination

A systematic approach is essential for accurately characterizing a new compound. The workflow below outlines a logical progression from rapid qualitative assessment to precise quantitative measurement.

Caption: Experimental workflow for solubility profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by incorporating controls and precise measurement steps.

Protocol 1: Rapid Qualitative Solubility Assessment

This initial screening provides a fast, low-material-consumption overview of the compound's behavior in a variety of solvents.[11][12]

Causality: By using a fixed, small amount of solute and solvent, we can quickly categorize solubility (soluble, partially soluble, insoluble) across a diverse solvent panel. This informs the selection of solvents for the more resource-intensive quantitative analysis.

Methodology:

-

Arrange a series of small, labeled glass vials (e.g., 1.5 mL).

-

Accurately weigh approximately 1-2 mg of 2-Butoxy-1,1-difluorocyclopropane into each vial.

-

To the first vial, add a selected solvent (e.g., methanol) dropwise, up to a total volume of 0.5 mL.

-

After each drop, cap the vial and vortex vigorously for 30 seconds.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

Record the observation as "Soluble" (no visible particles), "Partially Soluble" (some particles remain), or "Insoluble" (no apparent dissolution).

-

Repeat steps 3-6 for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination by Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility, providing highly accurate and reproducible data.[5]

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution by adding an excess of the solid and allowing sufficient time for dissolution at a constant temperature. This state represents the maximum amount of solute a solvent can hold, which is the definition of solubility.

Methodology:

-

Add an excess amount of 2-Butoxy-1,1-difluorocyclopropane (e.g., 10-20 mg) to several vials containing a precise volume (e.g., 2.0 mL) of the chosen organic solvent. The excess solid is crucial to ensure saturation is achieved.[5]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.

-

Immediately dilute the filtered supernatant with a known volume of a suitable solvent (often the same solvent or a mobile phase for chromatography) to prevent precipitation and to bring the concentration into the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique as described in the next section.

Analytical Techniques for Concentration Measurement

The choice of analytical method depends on the compound's properties, such as the presence of a chromophore.[4][13]

-

High-Performance Liquid Chromatography (HPLC): The most common and reliable method.[4] A calibration curve must be generated using standard solutions of 2-Butoxy-1,1-difluorocyclopropane of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

-

Gas Chromatography (GC): Suitable for volatile compounds. Similar to HPLC, it requires the generation of a standard curve for quantification.

-

UV-Vis Spectroscopy: Only applicable if the compound possesses a suitable chromophore that absorbs light in the UV-Vis range. A Beer-Lambert plot would be used as the calibration curve.

-

Gravimetric Analysis: In this method, a known volume of the filtered saturated solution is taken, the solvent is carefully evaporated under controlled conditions, and the remaining solid residue is weighed. This is a simpler but potentially less precise method.[4]

Data Presentation and Interpretation

For clear communication and comparison, solubility data should be reported in standardized units.

Quantitative Solubility Data Table (Hypothetical)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

While no experimental solubility data for 2-Butoxy-1,1-difluorocyclopropane currently exists in the literature, a thorough analysis of its molecular structure strongly suggests a versatile solubility profile, with high solubility predicted in a wide range of common polar and nonpolar organic solvents. The true profile can only be confirmed through empirical measurement. The robust, self-validating protocols detailed in this guide, from initial qualitative screening to quantitative determination via the shake-flask method coupled with chromatographic analysis, provide a clear and reliable pathway for researchers to accurately characterize this and other novel compounds. This foundational data is indispensable for advancing the potential applications of 2-Butoxy-1,1-difluorocyclopropane in drug discovery and materials science.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

PubChem. (n.d.). 2-Butyl-1,1-difluorocyclopentane. [Link]

-

PMC. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Science of Synthesis. (n.d.). Product Class 2: Fluorocyclopropanes. [Link]

-

PMC. (n.d.). The preparation and properties of 1,1-difluorocyclopropane derivatives. [Link]

-

ResearchGate. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Beilstein Journals. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]

-

Royal Society of Chemistry. (n.d.). Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. [Link]

-

Thieme E-Books. (n.d.). Product Class 2: Fluorocyclopropanes. [Link]

-

ResearchGate. (2022). Synthesis of gem-Difluorocyclopropanes. [Link]

-

ChemSynthesis. (2025). 2-butoxy-1,1-dichlorocyclopropane. [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

FooDB. (2010). Showing Compound 2-Butoxyethanol (FDB003389). [Link]

-

Solubility of Things. (n.d.). 2-Butoxyethanol. [Link]

Sources

- 1. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. lifechemicals.com [lifechemicals.com]

- 5. scispace.com [scispace.com]

- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. solubility experimental methods.pptx [slideshare.net]

Comprehensive Technical Guide: Synthesis of 2-Butoxy-1,1-difluorocyclopropane

Executive Summary

2-Butoxy-1,1-difluorocyclopropane represents a critical structural motif in modern medicinal chemistry, serving as a robust bioisostere for unstable acetals and a metabolic blocker against oxidative degradation. Its synthesis, while conceptually straightforward via carbene addition, presents specific challenges due to the acid-sensitivity of the precursor (n-butyl vinyl ether ) and the volatility of the resulting fluorinated ether.

This guide provides an authoritative, evidence-based protocol for the synthesis of 2-Butoxy-1,1-difluorocyclopropane. Unlike generic procedures, this workflow prioritizes the TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) route, which offers superior yields and milder conditions compared to traditional chlorodifluoroacetate pyrolysis or Ruppert-Prakash protocols for electron-rich enol ethers.

Part 1: Strategic Analysis & Methodology

Retrosynthetic Logic

The construction of the 1,1-difluorocyclopropane ring is most efficiently achieved through a [2+1] cycloaddition of singlet difluorocarbene (

-

Target Molecule: 2-Butoxy-1,1-difluorocyclopropane

-

Disconnection: Cyclopropane ring scission.

-

Precursors: n-Butyl Vinyl Ether + Difluorocarbene source.

Critical Evaluation of Carbene Sources

Selecting the correct difluorocarbene precursor is the determinant factor for success.

| Reagent | Mechanism of | Pros | Cons | Suitability for Vinyl Ethers |

| TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) | Fluoride-induced decarboxylation/desulfonylation | Neutral conditions; High efficiency; Low reaction temp (80-110°C). | Reagent requires purification to remove acid traces. | Excellent (Minimizes polymerization). |

| Sodium Chlorodifluoroacetate (ClCF | Thermal decarboxylation (Pyrolysis) | Cheap; Readily available. | High temp (>160°C) required; Heterogeneous; Salt caking issues. | Poor (Thermal degradation of vinyl ether). |

| Ruppert-Prakash (TMSCF | Iodide-induced | Mild temps; Homogeneous. | Reagent cost; Sensitivity to moisture; Variable yields with enol ethers. | Moderate . |

Decision: The TFDA method is selected as the primary protocol. Research by the Dolbier group has demonstrated that TFDA is uniquely suited for acid-sensitive substrates like enol ethers, provided the reagent is acid-free [1].

Part 2: Mechanistic Insight

The reaction proceeds via the thermal decomposition of the TFDA anion, generating singlet difluorocarbene. This electrophilic species undergoes a concerted [2+1] cycloaddition with the nucleophilic double bond of n-butyl vinyl ether.

Reaction Pathway Diagram

Caption: Mechanism of fluoride-catalyzed difluorocarbene generation from TFDA and subsequent cycloaddition.

Part 3: Experimental Protocol

Reagents & Equipment

-

Substrate: n-Butyl Vinyl Ether (>98%, stabilized with KOH or BHT). Note: Distill before use if significant polymerization is suspected.

-

Reagent: TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate). Critical: Must be acid-free. Treat with Et

N if necessary. -

Catalyst: Sodium Fluoride (NaF), oven-dried.

-

Solvent: Diglyme (Diethylene glycol dimethyl ether), anhydrous.

-

Apparatus: 3-neck round bottom flask, reflux condenser, N

inlet, addition funnel.

Step-by-Step Methodology

Step 1: System Preparation Flame-dry a 100 mL 3-neck round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Maintain a static nitrogen atmosphere.

Step 2: Charge Reagents Add Sodium Fluoride (NaF) (0.1 equiv) and n-Butyl Vinyl Ether (1.0 equiv, ~20 mmol) to the flask. Add Diglyme (1 mL per mmol of substrate). Heat the mixture to 100–110 °C .

-

Expert Tip: Do not use a large excess of vinyl ether; unlike other carbene reactions, TFDA allows for near-stoichiometric efficiency.

Step 3: Controlled Addition Dissolve TFDA (1.2 – 1.5 equiv) in a minimal amount of Diglyme. Add this solution dropwise via the addition funnel over 1–2 hours.

-

Causality: Slow addition maintains a low steady-state concentration of

, preventing carbene dimerization (formation of tetrafluoroethylene) and promoting reaction with the alkene [2].

Step 4: Reaction Monitoring

Stir at 110 °C for an additional 2 hours. Monitor via

-

Endpoint: Disappearance of the TFDA signal (-103 ppm) and appearance of the cyclopropane AB pattern (approx -129, -154 ppm).

Step 5: Workup & Isolation Cool the mixture to room temperature. Due to the volatility of the product (estimated bp ~130-140 °C) and the high boiling point of Diglyme (162 °C), flash distillation is the preferred isolation method.

-

Connect the reaction flask directly to a short-path distillation head.

-

Apply mild vacuum (approx. 50-100 mmHg) and gently heat.

-

Collect the lower-boiling fraction containing the product and unreacted vinyl ether.

-

Redistill the crude oil carefully to separate the product from starting material.

Workflow Visualization

Caption: Operational workflow for the TFDA-mediated synthesis.

Part 4: Characterization & Troubleshooting

Expected Spectral Data

The confirmation of the cyclopropane ring is best achieved through

-

F NMR: The two fluorine atoms are diastereotopic due to the chiral center at C2. Expect a characteristic AB pattern (two doublets) in the range of -125 to -155 ppm with a large geminal coupling constant (

- H NMR: The cyclopropyl protons will appear upfield (0.8 - 1.5 ppm). The proton at C2 (alpha to oxygen) will be a multiplet shifted downfield (~3.5 - 4.0 ppm).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Acidic impurities in TFDA. | Pre-treat TFDA with Et |

| Carbene Dimerization | Addition of TFDA was too fast. | Reduce addition rate. Increase reaction temperature slightly to accelerate cycloaddition. |

| Incomplete Conversion | Catalyst poisoning (moisture). | Ensure NaF is oven-dried. Use strictly anhydrous Diglyme. |

Part 5: Safety & Handling

-

Difluorocarbene Toxicity: Although generated in situ,

is reactive. All reactions must be performed in a well-ventilated fume hood. -

TFDA: Can release SO

and HF upon hydrolysis. Handle with gloves and eye protection. -

Pressure: The reaction generates gases (CO

, SO

References

-

Dolbier, W. R., Jr., & Battiste, M. A. (2003). Structure and Reactivity of Fluorinated Cyclopropanes and Cyclopropenes. Chemical Reviews, 103(4), 1071–1098. Link

-

Tian, F., Kruger, V., Bautista, O., Duan, J., Li, A., Dolbier, W. R., Jr., & Chen, Q. (2000). A New, Efficient, and Practical Reagent for the Synthesis of gem-Difluorocyclopropanes and difluorocyclopropenes. Organic Letters, 2(4), 563–564. Link

-

Ni, C., & Hu, J. (2016). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 48(1), 1–32. Link

-

Fedoryński, M. (2003). Synthesis of gem-difluorocyclopropanes. Chemical Reviews, 103(4), 1099–1132. Link

A-Framework for Assessing the Hazards of Novel Difluorocyclopropane Derivatives

Abstract: In the fast-paced environment of drug discovery and chemical research, scientists frequently synthesize or encounter novel chemical entities for which comprehensive safety data is not yet available. This guide addresses the specific case of 2-Butoxy-1,1-difluorocyclopropane, a compound with no readily available Safety Data Sheet (SDS). Instead of providing a non-existent SDS, this document serves as a technical framework for researchers, scientists, and drug development professionals on how to conduct a thorough hazard and risk assessment for such data-poor compounds. By analyzing the structural motifs—the gem-difluorocyclopropane ring and the butoxy ether chain—we can predict potential hazards and establish robust, scientifically-grounded safe handling protocols. This approach prioritizes experimental safety and scientific integrity, ensuring that innovation does not come at the cost of researcher well-being.

Introduction: The Challenge of Data-Poor Compounds

In chemical synthesis and drug development, the vanguard of innovation often involves molecules that have never been characterized for safety. 2-Butoxy-1,1-difluorocyclopropane is a prime example. A targeted search reveals no commercially available Safety Data Sheet (SDS), meaning that standard hazard information, as mandated by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is absent.[1][2][3] The GHS provides a universal framework for classifying chemical hazards, utilizing standardized pictograms, hazard statements, and SDS formats to ensure consistent communication of risks worldwide.[1][3][4]

When faced with such a data gap, a scientist's primary responsibility is to perform a predictive hazard assessment based on the molecule's constituent parts and the known reactivity of similar chemical classes. This guide will deconstruct 2-Butoxy-1,1-difluorocyclopropane into its core functional groups to build a presumptive safety profile.

Structural Deconstruction and Hazard Prediction

The key to a preliminary hazard assessment lies in analyzing the molecule's structure for known "toxophores" or reactive groups. We will examine the two primary motifs: the gem-difluorocyclopropane ring and the butoxy ether group.

The gem-Difluorocyclopropane Moiety

The gem-difluorocyclopropane group is a valuable synthon in medicinal chemistry, prized for its ability to modulate the physicochemical properties of parent molecules.[5] However, its structure also presents potential hazards:

-

Ring Strain and Reactivity: Cyclopropane rings are inherently strained. While kinetically stable under many conditions, this strain can lead to unexpected reactivity, particularly under thermal stress or in the presence of certain catalysts.[6][7]

-

Potential for Fluoride Release: Although the carbon-fluorine bond is exceptionally strong, decomposition pathways (e.g., high-temperature pyrolysis) could theoretically lead to the formation of highly toxic and corrosive hydrogen fluoride (HF) gas. This is a critical consideration for any fire-related incidents.

-

Limited Toxicological Data: While derivatives are explored for biological activity, comprehensive toxicity data for the parent ring system is sparse.[8][9] An analog, 1,1-Difluoropropane, is classified as a flammable gas that can cause skin, eye, and respiratory irritation.[10] Another, 1,1-Difluoro-2-vinylcyclopropane, is a highly flammable liquid and is also an irritant. This suggests that our target compound should be treated, at a minimum, as a potential irritant and flammable substance.

The Butoxy Ether Moiety

Ethers are a ubiquitous class of organic solvents and functional groups, and their hazards are well-documented:

-

Peroxide Formation: This is arguably the most significant hazard associated with ethers.[11] Ethers can react with atmospheric oxygen, a process catalyzed by light and heat, to form explosive peroxide crystals.[11][12] This risk increases as the solvent is concentrated.[12] The butoxy group in our target molecule is structurally similar to well-known peroxide-formers like diethyl ether and dibutyl ether.[13][14] Therefore, 2-Butoxy-1,1-difluorocyclopropane must be considered a potential peroxide-forming chemical.

-

Flammability: The butoxy group, being an alkyl chain, contributes to the molecule's flammability. Butyl ethers are flammable, and related compounds like 2-Butoxyethanol are classified as combustible liquids.[15][16]

-

Toxicological Profile: 2-Butoxyethanol is known to cause irritation to the eyes, nose, and skin, and can be harmful if swallowed or inhaled, with high exposures leading to more severe effects like hemolysis (destruction of red blood cells).[17][18] While the difluorocyclopropane group will alter the molecule's overall toxicology, the potential for irritation and systemic effects from the butoxy portion should not be discounted.

Presumptive Hazard Classification and Safe Handling

Based on the analysis of structural analogs, we can construct a presumptive GHS classification for 2-Butoxy-1,1-difluorocyclopropane. This classification should be used to guide all laboratory handling procedures until empirical data becomes available.

Table 1: Presumptive Hazard Profile for 2-Butoxy-1,1-difluorocyclopropane

| Hazard Class (Predicted) | GHS Pictogram | Signal Word | Hazard Statement (Anticipated) | Rationale based on Analogs |

| Flammable Liquids | GHS02: Flame | Warning | H226: Flammable liquid and vapor. | Based on the flammability of ethers and fluorinated hydrocarbons like 1,1-Difluoro-2-vinylcyclopropane. |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07: Exclamation Mark | Warning | H302/312/332: Harmful if swallowed, in contact with skin, or if inhaled. | Extrapolated from the known toxicity of 2-Butoxyethanol.[16][17] |

| Skin Corrosion/Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation. | Common hazard for ethers and fluorinated alkanes.[10][19] |

| Serious Eye Damage/Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation. | Common hazard for ethers and fluorinated alkanes.[10][19] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation. | Based on the respiratory irritation potential of analogs.[10] |

| Additional Unclassified Hazard | None | - | May form explosive peroxides upon exposure to air. | Critical hazard for nearly all ether compounds.[11] |

Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before handling any novel compound. The following workflow provides a self-validating system to ensure safety.

Figure 1: A logical workflow for conducting a risk assessment for a novel chemical entity like 2-Butoxy-1,1-difluorocyclopropane.

Experimental Protocols

Protocol for Safe Storage and Handling

This protocol is designed to mitigate the predicted risks of flammability and peroxide formation.

-

Receiving and Labeling:

-

Upon receipt, immediately label the container with the date received.

-

When first opened, label the container with the date opened. This is critical for tracking peroxide formation potential.[13]

-

-

Storage:

-

Store the container in a designated, well-ventilated cabinet for flammable liquids.

-

Ensure the storage area is cool, dark, and away from heat, sparks, or ignition sources.[20]

-

The container must be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen and moisture.

-

-

Handling:

-

All manipulations, including weighing and transferring, must be performed inside a certified chemical fume hood.

-

Use appropriate personal protective equipment (PPE): flame-resistant lab coat, chemical splash goggles, and compatible chemical-resistant gloves (e.g., nitrile or neoprene).

-

When transferring, ensure both the source and receiving containers are grounded to prevent static discharge, a potential ignition source.

-

Protocol for Peroxide Detection

This protocol must be performed if the compound has been opened and stored for more than 3-6 months, or before any operation involving heating or concentration (e.g., distillation, rotary evaporation).[12]

-

Preparation:

-

Work within a chemical fume hood. Wear appropriate PPE.

-

Use commercially available peroxide test strips (e.g., Quantofix®).

-

-

Execution:

-

Dip the test strip into a small sample of the 2-Butoxy-1,1-difluorocyclopropane for one second.

-

Shake off excess liquid.

-

Because the solvent is organic, allow it to evaporate from the strip (a few seconds), then moisten the test pad with one drop of deionized water.[12]

-

Wait for the time specified by the manufacturer (typically 5-15 seconds).

-

-

Interpretation:

-

Compare the color of the test pad to the color scale provided with the strips.

-

Result < 10 ppm: The compound is safe for use/concentration.

-

Result ≥ 10 ppm: The compound contains a hazardous level of peroxides. Do NOT attempt to concentrate or heat. Contact your institution's Environmental Health & Safety (EHS) office for guidance on disposal.

-

Conclusion: A Culture of Proactive Safety

The absence of a formal SDS for a novel compound like 2-Butoxy-1,1-difluorocyclopropane does not create a vacuum of safety; rather, it demands a higher level of scientific diligence. By dissecting the molecule's structure, predicting hazards based on well-understood chemical principles, and implementing a robust, multi-layered safety protocol, researchers can handle such materials with confidence. This framework of predictive analysis and procedural control is fundamental to maintaining the highest standards of safety and scientific integrity in the pursuit of new discoveries.

References

-

Globally Harmonized System of Classification and Labelling of Chemicals. (n.d.). Wikipedia. Retrieved from [Link]

-

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization. Retrieved from [Link]

-

GHS Classification (Rev.11, 2025) Summary. (n.d.). PubChem. Retrieved from [Link]

-

Hazard Communication - Globally Harmonized System. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

-

Peroxide Forming Chemicals. (n.d.). University of Louisville, Department of Environmental Health and Safety. Retrieved from [Link]

-

Peroxide Forming Chemicals. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

1,1-Difluorocyclopropane. (n.d.). PubChem. Retrieved from [Link]

-

Dibutyl Ether Discussion. (2022, July 31). Sciencemadness Discussion Board. Retrieved from [Link]

-

Peroxide Forming Chemicals. (n.d.). Yale Environmental Health & Safety. Retrieved from [Link]

-

Mykhailiuk, P. K. (2016). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 12, 2378–2422. Retrieved from [Link]

-

Safety Data Sheet: 2-Butoxy Ethanol. (n.d.). Electron Microscopy Sciences. Retrieved from [Link]

-

Safety Data Sheet: AKVILAC WF 10. (2025, November 10). PPG. Retrieved from [Link]

-

The preparation and properties of 1,1-difluorocyclopropane derivatives. (2016). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Retrieved from [Link]

-

1,1-Difluoroethane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

Komatsu, Y., et al. (2023). Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction. PubMed. Retrieved from [Link]

-

Wnuk, S. F., et al. (1998). Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity. PubMed. Retrieved from [Link]

-

Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. (2024). Organic Chemistry Frontiers. Retrieved from [Link]

-

ToxFAQs™ for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR), CDC. Retrieved from [Link]

-

Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate, NCBI. Retrieved from [Link]

Sources

- 1. Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia [en.wikipedia.org]

- 2. ilo.org [ilo.org]

- 3. chemicalsafety.com [chemicalsafety.com]

- 4. Hazard Communication - Globally Harmonized System | Occupational Safety and Health Administration [osha.gov]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Selectively gem-Difluorinated Molecules; Chiral gem-Difluorocyclopropanes via Chemo-Enzymatic Reaction and gem-Difluorinated Compounds via Radical Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. louisville.edu [louisville.edu]

- 12. ehs.yale.edu [ehs.yale.edu]

- 13. safety.umbc.edu [safety.umbc.edu]

- 14. sciencemadness.org [sciencemadness.org]

- 15. fishersci.com [fishersci.com]

- 16. emsdiasum.com [emsdiasum.com]

- 17. 2-Butoxyethanol and 2-Butoxyethanol Acetate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 18. PUBLIC HEALTH STATEMENT - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. tcichemicals.com [tcichemicals.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Note: Synthesis of 2-Butoxy-1,1-difluorocyclopropane via Difluorocarbene Addition

Part 1: Executive Summary & Strategic Analysis

Introduction

The gem-difluorocyclopropane moiety is a high-value structural motif in modern medicinal chemistry. It serves as a metabolically stable bioisostere for ketones, ethers, and isopropyl groups, often improving lipophilicity and metabolic stability (t1/2) while altering the vectoral orientation of substituents.

This guide details the synthesis of 2-Butoxy-1,1-difluorocyclopropane , a specific building block derived from the [2+1] cycloaddition of difluorocarbene (:CF

Retrosynthetic Logic

The most direct and atom-economical route involves the generation of singlet difluorocarbene in the presence of n-butyl vinyl ether.

-

Substrate: n-Butyl Vinyl Ether (BVE) – Electron-rich, commercially available.

-

Reagent: Source of :CF

(Difluorocarbene).[1] -

Key Challenge: Controlling the rate of carbene generation to favor cycloaddition over carbene dimerization (formation of tetrafluoroethylene) or polymerisation of the acid-sensitive vinyl ether.

Reagent Selection Matrix

We present two validated protocols based on scale and equipment availability.

| Feature | Protocol A: TFDA (Catalytic) | Protocol B: ClCF |

| Reagent | Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA) | Sodium Chlorodifluoroacetate (SCDA) |

| Mechanism | Fluoride-initiated desilylation/decarboxylation | Thermal decarboxylation |

| Temperature | Mild (60–80 °C or reflux THF) | High (120–160 °C) |

| Atom Economy | High | Moderate (Stoichiometric salt waste) |

| Scalability | Ideal for Gram-scale / MedChem | Ideal for Multi-Kg Process |

| Safety | Low gas evolution pressure | High CO |

Part 2: Detailed Experimental Protocols

Protocol A: TFDA Method (Preferred for High Purity/Small Scale)

This method utilizes TFDA, a "shelf-stable" liquid reagent that releases :CF

Materials

-

n-Butyl vinyl ether (1.0 equiv)

-

TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) (1.5 equiv)

-

NaF (Sodium Fluoride) (0.1 equiv) or n-Bu

NPh -

Solvent: Anhydrous Diglyme or THF

-

Inert Atmosphere: Nitrogen or Argon

Step-by-Step Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flush with Argon.

-

Charging: Add n-butyl vinyl ether (10 mmol, 1.0 g) and catalytic NaF (1 mmol, 42 mg) into the flask. Add anhydrous THF (10 mL).

-

Heating: Heat the mixture to a gentle reflux (approx. 66 °C).

-

Addition: Via a syringe pump, add TFDA (15 mmol, 3.75 g) dropwise over 60 minutes.

-

Note: Slow addition is critical to maintain a low steady-state concentration of carbene, favoring reaction with the alkene over dimerization.

-

-

Reaction: Stir at reflux for an additional 2–4 hours. Monitor via

F NMR (disappearance of TFDA signal at -103 ppm; appearance of product AB system around -130 to -150 ppm). -

Workup: Cool to room temperature. Filter off the NaF/silicon salts through a pad of Celite.

-

Isolation: Concentrate the filtrate carefully (product is volatile). Purify via vacuum distillation.

Protocol B: Sodium Chlorodifluoroacetate (SCDA) Method (Cost-Effective Scale-Up)

This method uses a cheap solid salt precursor. It requires higher temperatures and careful management of gas evolution.

Materials

-

n-Butyl vinyl ether (1.0 equiv)

-

Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv)

-

Solvent: Diglyme (Diethylene glycol dimethyl ether) – High boiling point is essential.

-

Apparatus: Mechanical stirrer (essential for slurry), wide-bore condenser.

Step-by-Step Procedure

-

Setup: Equip a 3-neck flask with a mechanical stirrer, a pressure-equalizing addition funnel (solid or slurry), and a reflux condenser connected to a bubbler (to monitor CO

evolution). -

Solvent Prep: Charge the flask with Diglyme (0.5 M concentration relative to substrate) and n-butyl vinyl ether. Heat to 120–130 °C.

-

Reagent Addition:

-

Option 1 (Solid): Add solid SCDA in small portions over 2 hours via a solid addition funnel.

-

Option 2 (Slurry - Preferred): Make a slurry of SCDA in hot diglyme and drip it in.

-

-

Reaction: Maintain temperature at 130–140 °C. You will observe vigorous bubbling (CO

).-

Critical Safety Check: If bubbling stops but reagent remains, do not crank up the heat rapidly. An induction period followed by a runaway decomposition can occur.

-

-

Completion: Stir for 1 hour after gas evolution ceases.

-

Workup: Cool to room temperature. Pour the mixture into a 5-fold excess of water to dissolve the inorganic salts and diglyme.

-

Extraction: Extract the aqueous layer 3x with Diethyl Ether or Pentane.

-

Neutralization: Wash combined organics with saturated NaHCO

(to remove any traces of acid formed from hydrolysis). Dry over MgSO -

Purification: Fractional distillation under reduced pressure.

Part 3: Mechanism & Workflow Visualization

Reaction Mechanism

The reaction proceeds via the thermal generation of a singlet difluorocarbene, which undergoes a concerted [2+1] cycloaddition with the electron-rich double bond of the vinyl ether.

Figure 1: Mechanistic pathway for the difluorocyclopropanation of enol ethers.

Experimental Workflow (SCDA Method)

Figure 2: Operational workflow for the thermal decomposition protocol.

Part 4: Characterization & Troubleshooting

Expected Analytical Data

-

Physical State: Clear, colorless liquid.

-

Boiling Point (Est.): 130–140 °C (Atmospheric).

-

F NMR: Distinctive AB quartet (or ABX system due to chiral center at C2) typically in the range of -130 to -155 ppm . The geminal fluorines are magnetically non-equivalent due to the adjacent chiral center.

- .

-

H NMR:

-

Cyclopropyl protons (H3): High field multiplets (1.0–1.5 ppm).

-

Ether proton (H2): Multiplet shifted downfield (3.5–4.0 ppm) due to oxygen and fluorine proximity.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Carbene dimerization (C | Decrease addition rate of carbene precursor. Increase stirring speed. |

| Polymerization | Acidic impurities in reactor or substrate. | Wash vinyl ether with dilute base before use. Add solid NaHCO |

| Incomplete Reaction | Reaction temperature too low. | Ensure internal temperature is >120°C (SCDA) or >60°C (TFDA). |

| Product Hydrolysis | Acidic workup. | Crucial: Use basic wash (NaHCO |

Part 5: Safety & Compliance

-

Difluorocarbene Toxicity: While transient, :CF

is reactive. Its dimer, tetrafluoroethylene, is a gas and potential explosion hazard if accumulated. Ensure high-efficiency ventilation. -

Pressure Hazards: The SCDA method generates 1 mole of CO

for every mole of reagent. On a 100g scale, this is >20 Liters of gas. Do not seal the system. Use a wide-bore vent. -

Chemical Burns: TFDA releases trace HF upon hydrolysis. Handle with gloves and have calcium gluconate gel available.

References

-

Review of Difluorocyclopropane Synthesis: Fedoryński, M. "Syntheses of gem-difluorocyclopropanes." Chemical Reviews, 2003 , 103(4), 1099-1132.

-

SCDA Protocol (Organic Syntheses): Fuqua, S. A.; Duncan, W. G.; Silverstein, R. M. "Beta, Beta-Difluorostyrene."[2] Organic Syntheses, 1967 , 47,[2] 49. (Describes the SCDA decomposition conditions applicable to enol ethers).

-

TFDA Reagent Development: Tian, F.; Kruger, V.; Bautista, O.; Duan, J. X.; Li, A. R.; Dolbier, W. R.; Chen, Q. Y. "Trimethylsilyl Fluorosulfonyldifluoroacetate (TFDA): A New, Efficient, and Economic Difluorocarbene Precursor." Organic Letters, 2000 , 2(5), 563–564.

-

Continuous Flow Protocol (Modern Alternative): Rullière, P.; Cyr, P.; Charette, A. B.[1] "Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow." Organic Letters, 2016 , 18(9), 1988–1991.[1]

Sources

Using 2-Butoxy-1,1-difluorocyclopropane as a monofluoroalkene precursor

Topic: Using 2-Butoxy-1,1-difluorocyclopropane as a Monofluoroalkene Precursor Content Type: Detailed Application Notes and Protocols

Executive Summary

This guide details the application of 2-Butoxy-1,1-difluorocyclopropane (BDFCP) as a versatile precursor for the synthesis of

Part 1: Mechanistic Grounding & Chemical Logic

The "Masked" Monofluoroalkene

2-Butoxy-1,1-difluorocyclopropane acts as a masked form of the 2-fluoroacryloyl cation. The cyclopropane ring strain (~27 kcal/mol), combined with the destabilizing effect of the gem-difluoro group on the adjacent C-C bonds, primes the molecule for ring opening.

-

Why Butoxy? The butoxy group serves two roles:

-

Electronic Activation: It stabilizes the developing positive charge during the ring-opening ionization (forming an oxocarbenium-like intermediate).

-

Leaving Group: In hydrolytic pathways, the butoxy group is cleaved to reveal the aldehyde/ketone functionality.

-

Reaction Pathways

The transformation of BDFCP into monofluoroalkenes primarily proceeds via two pathways:

-

Path A (Thermal Rearrangement): Concerted electrocyclic ring opening (often requiring high temperatures) to form 2,2-difluorovinyl ethers, which can subsequently be hydrolyzed or reduced.

-

Path B (Acid-Catalyzed Solvolysis - Preferred for Monofluoroalkenes): Protonation of the alkoxy oxygen triggers ring opening assisted by the fluorine lone pairs. Subsequent loss of HF and hydrolysis yields 2-fluoroacrolein .

Figure 1: Mechanistic pathway for the conversion of 2-butoxy-1,1-difluorocyclopropane to 2-fluoroacrolein.

Part 2: Application Note - Synthesis of the Precursor

Before utilizing BDFCP, it must be synthesized with high purity. The most robust method involves the addition of difluorocarbene (:CF

Protocol 1: Synthesis of 2-Butoxy-1,1-difluorocyclopropane

Reagents:

-

Butyl Vinyl Ether (BVE): 1.0 equiv.

-

Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): 1.2 equiv. (Difluorocarbene source).[1][2][3]

-

Sodium Fluoride (NaF): 0.1 equiv. (Initiator).

-

Solvent: Diglyme or Triglyme (High boiling point required).

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Maintain an inert atmosphere (N

or Ar). -

Mixing: Charge the flask with Butyl Vinyl Ether (10 mmol) and NaF (1 mmol). Add Diglyme (5 mL).

-

Carbene Generation: Heat the mixture to 110°C .

-

Addition: Add TFDA (12 mmol) dropwise via a syringe pump over 1 hour. Note: TFDA decomposes to release :CF

, CO -

Completion: Stir at 110°C for an additional 2 hours. Monitor conversion by

F NMR (Look for the disappearance of TFDA signal at -103 ppm and appearance of cyclopropane fluorines at -128 ppm, d, J=155 Hz). -

Workup: Cool to room temperature. Filter off NaF and silicate byproducts.

-

Purification: Distill the product under reduced pressure. BDFCP is a volatile liquid.

-

Target Yield: 75-85%.

-

Purity Check:

H NMR should show the characteristic cyclopropane protons as multiplets around 1.2-1.5 ppm.

-

Part 3: Application Note - Conversion to Monofluoroalkenes

This protocol describes the conversion of BDFCP to 2-fluoroacrolein , a potent Michael acceptor and building block for fluorinated heterocycles.

Protocol 2: Acid-Catalyzed Hydrolytic Rearrangement

Principle: The cyclopropane ring is opened by acid catalysis. The gem-difluoro group loses one fluoride ion (as HF) to form the C=C double bond, while the butoxy group is hydrolyzed to the aldehyde.

Reagents:

-

2-Butoxy-1,1-difluorocyclopropane (BDFCP): 1.0 equiv.

-

Water: 5.0 equiv.

-

Catalyst:

-Toluenesulfonic acid ( -

Solvent: Sulfolane (for high thermal stability) or neat.

Step-by-Step Procedure:

-

Safety Prep: 2-Fluoroacrolein is a lachrymator and highly reactive. Perform all operations in a well-ventilated fume hood.

-

Reaction: In a distillation apparatus, mix BDFCP and water. Add the acid catalyst.

-

Heating: Heat the mixture to 100-120°C .

-

Reactive Distillation: As the reaction proceeds, the product 2-fluoroacrolein (bp ~35-40°C) will form and distill over, separating it from the higher-boiling butanol byproduct and driving the equilibrium forward.

-

Collection: Collect the distillate in a chilled receiver (-10°C) containing a stabilizer (e.g., hydroquinone) to prevent polymerization.

-

Characterization:

- F NMR: Singlet/Multiplet around -120 to -125 ppm (depending on solvent).

- H NMR: Characteristic alkene protons and aldehyde proton.

Data Summary Table:

| Parameter | Value / Condition | Note |

| Precursor | 2-Butoxy-1,1-difluorocyclopropane | Synthesized via :CF |

| Reagent | H | Promotes ring opening & hydrolysis |

| Temperature | 100 - 120°C | Required for activation energy |

| Product | 2-Fluoroacrolein | Volatile monofluoroalkene |

| Mechanism | Ionization / Elimination | Loss of BuOH and HF |

| Yield | 60 - 75% | Dependent on distillation efficiency |

Part 4: Scope & Limitations

-

Substrate Tolerance: This method is highly specific to 2-alkoxy substituted difluorocyclopropanes. Alkyl-substituted analogs (without the oxygen) require much higher temperatures (pyrolysis >180°C) and yield different products (di-enes).

-

Scale-Up: The generation of SO

during the precursor synthesis (using TFDA) requires efficient gas scrubbing on large scales. -

Stability: The product, 2-fluoroacrolein, is unstable and should be used immediately or stored at -80°C.

Part 5: Safety & Handling

-

Pressure Hazards: The synthesis of the precursor involves gas evolution. Ensure glassware is not sealed tight; use a bubbler to vent gases.

-

HF Generation: The hydrolysis step generates Hydrogen Fluoride (HF). While largely trapped in the aqueous phase, the distillate may contain traces. Use plastic/Teflon ware where possible or quench distillates with weak base if appropriate.

-

Toxicity: Monofluoroalkenes are potent alkylating agents. Double-glove and use a face shield.

References

-

Dolbier, W. R. (2000). Structure, Reactivity, and Chemistry of Fluorinated Cyclopropanes. Chemical Reviews, 100(1), 329–350. Link

-

Grygorenko, O. O., et al. (2022).[2] Synthesis of gem-Difluorocyclopropanes. Organic Chemistry Frontiers. Link

-

Tian, F., et al. (2000). Efficient Synthesis of gem-Difluorocyclopropanes using TFDA. Journal of Organic Chemistry, 65(5), 1444-1447. Link

-

Bayer, M. J., et al. (1991).

-fluoroacrylic acid derivatives. U.S. Patent 5,075,494. Link

Sources

Preparation of alpha-fluoro-beta-butoxystyrenes using cyclopropane intermediates

Application Note & Protocol

Topic: Preparation of α-Fluoro-β-butoxystyrenes via Cyclopropane Intermediates

For: Researchers, scientists, and drug development professionals.

Abstract & Strategic Overview

α-Fluoro-β-alkoxystyrenes are valuable structural motifs in medicinal chemistry and materials science. The strategic incorporation of fluorine can significantly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity[1][2][3]. This guide provides a detailed, two-stage protocol for the synthesis of α-fluoro-β-butoxystyrenes from commercially available styrenes. The core of this strategy is the [2+1] cycloaddition of difluorocarbene to a styrene backbone to form a stable gem-difluorocyclopropane intermediate. This strained ring system is then activated by a base and undergoes a regioselective ring-opening reaction in the presence of butanol, yielding the desired Z-isomer of the target compound with high selectivity. This method circumvents the use of more hazardous direct fluorinating agents and offers a robust pathway to a versatile class of fluorinated building blocks.

Mechanistic Rationale & Pathway Visualization

The overall transformation proceeds in two distinct, mechanistically important stages:

Stage 1: gem-Difluorocyclopropanation of Styrene. This is a classic [2+1] cycloaddition reaction. Difluorocarbene (:CF₂), a transient and electrophilic species, is generated in situ. It readily reacts with the electron-rich double bond of the styrene derivative to form a stable 1,1-difluoro-2-arylcyclopropane intermediate[4]. There are numerous methods for generating difluorocarbene; a common and effective method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa)[5][6].

Stage 2: Base-Mediated Ring-Opening & Butoxylation. The gem-difluorocyclopropane intermediate is stable but possesses significant ring strain. In the presence of a strong base, such as sodium butoxide, a cascade reaction is initiated. The process is believed to commence with the elimination of hydrogen fluoride (HF) to form a transient fluorocyclopropene species. This is followed by the ring-opening of the highly strained cyclopropene, which generates a zwitterionic intermediate. The butoxide anion then attacks this intermediate, leading to the formation of the α-fluoro-β-butoxystyrene product[7]. The reaction typically shows high stereoselectivity for the (Z)-isomer.

The mechanistic pathway is illustrated below:

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Improved Method for Difluorocyclopropanation of Alkenes [organic-chemistry.org]

- 7. Mechanistic Studies on the Base-Promoted Ring Opening of Glycal-Derived gem-Dibromocyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Scalable Synthesis of gem-Difluorocyclopropanes

Abstract

The gem-difluorocyclopropane motif is a privileged structural element in modern medicinal chemistry, valued for its ability to act as a stable bioisostere for carbonyl groups or oxygen atoms and to modulate the physicochemical properties of bioactive molecules.[1] Its incorporation into drug candidates often leads to enhanced metabolic stability, binding affinity, and bioavailability. The primary challenge for its widespread application lies in the development of synthetic methods that are not only efficient and high-yielding but also safe, cost-effective, and scalable for industrial production. This guide provides a detailed overview of field-proven, scalable methodologies for the synthesis of gem-difluorocyclopropanes, with a focus on the generation and application of difluorocarbene (:CF₂). We present detailed protocols for both batch and continuous flow processes, explain the mechanistic rationale behind experimental choices, and offer insights into process optimization and safety for large-scale implementation.

The Strategic Importance of Difluorocarbene in Synthesis

The most robust and widely adopted strategy for constructing the gem-difluorocyclopropane ring is the [2+1] cycloaddition of a difluorocarbene species with an alkene.[1][2][3] Difluorocarbene (:CF₂) is an electrophilic singlet carbene, a property stemming from the high electronegativity of the fluorine atoms.[2][4] This inherent electrophilicity dictates its reactivity, favoring rapid cycloaddition with electron-rich olefins. Consequently, the core challenge of any scalable synthesis is the controlled, safe, and economical generation of this reactive intermediate at a rate that is synchronous with its consumption by the alkene substrate.

This document will focus on the most industrially relevant and scalable methods for difluorocarbene generation, primarily from trimethyl(trifluoromethyl)silane (TMSCF₃) and fluoroform (CHF₃).

Method I: The Ruppert-Prakash Reagent (TMSCF₃) System

The Ruppert-Prakash reagent, TMSCF₃, stands out as one of the most versatile and manageable precursors for difluorocarbene.[2][5][6] It is a commercially available, liquid reagent that offers a significant safety advantage over gaseous or highly toxic precursors.

Mechanism of Difluorocarbene Generation

Difluorocarbene is generated from TMSCF₃ via activation with a suitable initiator. While various fluoride sources can be used, sodium iodide (NaI) has emerged as a cost-effective and highly efficient catalyst for large-scale applications.[2][6] The reaction proceeds through an anionic chain mechanism.[7][8]

The process is initiated by the attack of an iodide ion on the silicon atom of TMSCF₃, forming a pentavalent silicate intermediate. This intermediate fragments to release the trifluoromethyl anion (CF₃⁻) and trimethylsilyl iodide (TMSI). The unstable CF₃⁻ anion rapidly undergoes α-elimination, expelling a fluoride ion to generate the desired difluorocarbene (:CF₂). The released fluoride ion can then activate another molecule of TMSCF₃, propagating an anionic chain reaction.

Protocol 1: Scalable Batch Difluorocyclopropanation

This protocol is suitable for gram- to kilogram-scale synthesis. The key to success and safety in a batch process is controlling the rate of carbene generation to match its consumption, thereby avoiding accumulation and managing the reaction exotherm. For less reactive alkenes, a slow-addition strategy is critical.[8][9]

Materials and Equipment:

-

Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.

-

Addition funnel or syringe pump for controlled addition.

-

Alkene substrate

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Sodium Iodide (NaI), anhydrous

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Reactor Setup: Assemble the reactor under a nitrogen atmosphere. Ensure the system is dry.

-

Charging Reagents: To the reactor, add the alkene substrate (1.0 equiv.), anhydrous sodium iodide (0.2 equiv.), and anhydrous THF (5-10 mL per mmol of alkene).

-

Heating: Heat the stirred mixture to the desired reaction temperature (typically 65-70 °C for THF).

-

Slow Addition of TMSCF₃: Using a syringe pump, add TMSCF₃ (2.5-3.0 equiv.) dropwise over several hours. The addition rate should be adjusted to maintain a steady internal temperature.

-

Expert Insight: An excess of TMSCF₃ is necessary to compensate for competing side reactions, such as dimerization to tetrafluoroethylene.[7][8] For poorly reactive or sterically hindered alkenes, a slower addition rate over a longer period (up to 24 hours) can significantly improve yields by minimizing carbene decomposition.[9][10]

-

-

Reaction Monitoring: Monitor the reaction progress by GC-MS or ¹⁹F NMR by periodically quenching a small aliquot.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or MTBE).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation for volatile compounds or column chromatography for more complex molecules.[1]

| Substrate Type | Typical Temp. (°C) | TMSCF₃ (equiv.) | Time (h) | Yield (%) | Reference |

| Electron-Rich (e.g., Styrenes) | 65-70 | 2.5 | 4-6 | 80-95 | [1][2] |

| Unactivated (e.g., Alkyl Alkenes) | 65-70 | 3.0 | 8-12 | 60-85 | [1][2] |

| Electron-Deficient (e.g., Acrylates) | 70-110 | 3.0-5.0 | 12-24 | 40-75 | [4][11] |

Protocol 2: Continuous Flow Synthesis

Continuous flow chemistry offers a transformative solution to the challenges of scaling up difluorocyclopropanation.[2][12] The high surface-area-to-volume ratio of microreactors allows for superior heat transfer and precise temperature control, mitigating the risks of thermal runaways.[13] This enables the use of higher temperatures and pressures safely, dramatically accelerating reaction rates.[11][12]

Equipment:

-

Two high-pressure pumps (e.g., HPLC pumps)

-

T-mixer

-

Heated reactor coil (e.g., PFA or stainless steel tubing in a heated block or column oven)

-

Back-pressure regulator (BPR)

Procedure:

-

Solution Preparation:

-

Solution A: Prepare a solution of the alkene substrate (1.0 equiv.) and TMSCF₃ (1.5-2.0 equiv.) in anhydrous THF.

-

Solution B: Prepare a solution of sodium iodide (0.1-0.2 equiv.) in anhydrous THF.

-

-

System Setup: Prime the pumps and lines with anhydrous THF. Set the reactor temperature (e.g., 100-140 °C) and the back-pressure regulator (e.g., 10-15 bar).

-

Expert Insight: The BPR is crucial as it allows the solvent to be heated well above its atmospheric boiling point, enabling extremely fast reaction kinetics without solvent loss.[2]

-

-

Initiating Flow: Pump Solution A and Solution B at defined flow rates into the T-mixer. The combined stream immediately enters the heated reactor coil. The ratio of flow rates determines the final stoichiometry.

-

Reaction and Collection: The reaction occurs within the coil. The residence time (the time spent in the heated zone) is controlled by the total flow rate and the reactor volume. The product stream exits the BPR and is collected. A 10-minute residence time is often sufficient for complete conversion.[11][12]

-

Steady State and Work-up: Once the system reaches a steady state, the product is collected continuously. The work-up is similar to the batch process but can also be integrated into a continuous downstream purification system.

Batch vs. Flow Comparison (Example: Styrene Cyclopropanation)

| Parameter | Batch Protocol | Flow Protocol | Advantage of Flow |

| Temperature | 70 °C | 120 °C | Faster kinetics |

| Time/Residence | 6 hours | 10 minutes | >30x faster |

| TMSCF₃ (equiv.) | 2.5 | 1.5 | Better atom economy |

| Yield | ~90% | >95% | Higher efficiency |

| Safety | Exotherm risk | Minimal risk | Inherently safer process |

Method II: Fluoroform (CHF₃) as an Industrial Feedstock

For commodity-scale production, fluoroform (CHF₃, HFC-23) is an exceptionally attractive difluorocarbene precursor due to its very low cost, non-toxicity, and status as a non-ozone-depleting substance.[14][15] It is a byproduct of Teflon manufacturing.[14] The primary challenge is its gaseous state and lower reactivity, requiring strong bases for activation.

Mechanism and Protocol: Phase-Transfer Catalysis

The generation of :CF₂ from fluoroform is achieved by deprotonation with a strong base, such as potassium hydroxide, to form the trifluoromethyl anion, which subsequently eliminates fluoride.[14] To perform this reaction with organic-soluble alkenes, a phase-transfer catalysis (PTC) system is often employed.

Procedure Outline:

-

A stirred reactor is charged with the alkene, a suitable organic solvent (e.g., dioxane), a phase-transfer catalyst (e.g., a tetraalkylammonium salt), and a concentrated aqueous solution of potassium hydroxide.

-

The reactor is heated to a moderate temperature (e.g., 50-70 °C).

-

Fluoroform gas is bubbled through the vigorously stirred biphasic mixture at atmospheric pressure.

-

The phase-transfer catalyst shuttles hydroxide ions into the organic phase to deprotonate the fluoroform, generating :CF₂ in situ for reaction with the alkene.

-

The reaction is monitored and worked up upon completion.

Trustworthiness and Scalability: This method is highly scalable and avoids expensive reagents. The use of atmospheric pressure and moderate temperatures enhances safety.[14] The main engineering challenges are ensuring efficient gas-liquid mass transfer and managing the biphasic reaction medium. While highly effective for producing difluoromethyl ethers and thioethers, its application for the cyclopropanation of less nucleophilic alkenes can be challenging due to competing hydrolysis of the carbene intermediate in the aqueous environment.[14][16]

Concluding Remarks for the Practicing Scientist

For laboratory and pilot-plant scale synthesis of diverse gem-difluorocyclopropanes, the TMSCF₃/NaI system offers the best combination of reliability, substrate scope, and operational simplicity. For scaling this chemistry safely and efficiently, transitioning from a slow-addition batch protocol to a continuous flow process is strongly recommended. The flow-based approach not only accelerates the reaction and improves yields but also provides an inherently safer operating paradigm.

For industrial-scale production where cost is the primary driver and the substrate is a sufficiently reactive alkene, developing a process based on fluoroform is a compelling long-term objective. Its unparalleled low cost makes it the ideal feedstock for the large-volume synthesis of specific target molecules.

References

-

Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988–1991. [Link]

-

Fedoryński, M. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(27), 6080-6082. [Link]

-

Mykhailiuk, P. K. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 10, 2338–2359. [Link]

-

ResearchGate. (n.d.). Examples of bioactive gem-difluorocyclopropanes. [Link]

-

Hu, J., & Zhang, W. (2005). Chloride ion-catalyzed generation of difluorocarbene for efficient preparation of gem-difluorinated cyclopropenes and cyclopropanes. Chemical Communications, (31), 3962-3964. [Link]

-

Ni, C., & Hu, J. (2014). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(7), 842–863. [Link]

-

Krishnan, J., et al. (2025). Advances in the Synthetic Utility of Difluorocarbene Generated from TMSCF3 (Ruppert-Prakash Reagent) and Its Derivatives. The Chemical Record, 25(5), e202400243. [Link]

-

Grygorenko, O. O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

-

ResearchGate. (n.d.). The synthesis of gem-difluorocyclopropanes using TMSCF₃ (31) as the carbene source in combination with sodium iodide as initiator. [Link]

-

Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. [Link]

-

Ni, C., & Hu, J. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3204–3208. [Link]

-

Dolbier, W. R., Jr., & Tian, F. (2000). A novel and highly efficient synthesis of gem-difluorocyclopropanes. Organic Letters, 2(4), 563–564. [Link]

-

Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

-

Wang, C., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. RSC Publishing. [Link]

-

Handa, S., et al. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. The Journal of Organic Chemistry, 89(23), 17331-17337. [Link]

-

Zhang, Z., et al. (2023). Carbofluorination of Alkenes with gem-Difluorinated Cyclopropanes as Bifunctional Reagents Enabled by Well-Define Rhodium Catalysts. ResearchGate. [Link]

-

Wang, C., et al. (2025). Palladium-catalyzed cross-coupling of gem-difluorocyclopropanes with gem-diborylalkanes: facile synthesis of a diverse array of gem-diboryl-substituted fluorinated alkenes. PMC. [Link]

-

Wikipedia. (n.d.). Polytetrafluoroethylene. [Link]

-

Grygorenko, O. O., et al. (2025). Gram-Scale Synthesis of Amines Bearing a gem-Difluorocyclopropane Moiety. ResearchGate. [Link]

-

Dolbier, W. R., Jr., et al. (2013). Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. The Journal of Organic Chemistry, 78(15), 7545–7551. [Link]

-

Dolbier, W. R., Jr., et al. (2013). Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes. PubMed. [Link]

-

Grygorenko, O. O., et al. (2016). Asymmetric transfer hydrogenation of gem-difluoro-cyclopropenyl esters. Access to enantio-enriched gem-difluorocyclopropanes. Semantic Scholar. [Link]

-

Mykhailiuk, P. K. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link]

-

Chen, Q.-Y., & Cheng, J.-C. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. ResearchGate. [Link]

-

Nishimura, T., et al. (2025). gem-Difluorocyclopropane Synthesis by Copper-Catalyzed C(sp3)-H Addition of 1,3-Dioxolane to Difluorocyclopropenes. PubMed. [Link]

-

Chen, Q.-Y., & Cheng, J.-C. (2006). Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. European Journal of Organic Chemistry, 2006(24), 5581–5587. [Link]

-

Wu, W., Lin, Z., & Jiang, H. (2018). General transformation of gem-difluorocyclopropanes. ResearchGate. [Link]

-

Syrris. (2015, December 22). Introduction to Flow Chemistry [Video]. YouTube. [Link]

-

Xiao, J., & Li, C. (2023). Unconventional Transformations of Difluorocarbene with Amines and Ethers. Accounts of Chemical Research, 56(5), 459–474. [Link]

-

Handa, S., et al. (2024). Reactions of In Situ-Generated Difluorocarbene (:CF 2 ) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. ResearchGate. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. enamine.net [enamine.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. beilstein-journals.org [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Butoxy-1,1-difluorocyclopropane

Welcome to our dedicated technical support guide for the synthesis of 2-Butoxy-1,1-difluorocyclopropane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable fluorinated building block. As a Senior Application Scientist with extensive experience in fluorination chemistry, I have compiled this guide to help you navigate the common challenges and minimize side reactions, ensuring a successful and efficient synthesis.

The [2+1] cycloaddition of difluorocarbene to butyl vinyl ether is a powerful transformation. However, the electron-rich nature of the vinyl ether substrate, while promoting the desired reaction, also opens pathways to several side reactions. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of 2-Butoxy-1,1-difluorocyclopropane. Each issue is presented with its probable causes and actionable solutions.

Issue 1: Low or No Product Yield with Significant Starting Material Remaining

-

Probable Cause A: Inefficient Difluorocarbene Generation. The generation of difluorocarbene (:CF₂) is the crucial first step. If your chosen precursor is not decomposing effectively under the reaction conditions, the cycloaddition will not proceed. For instance, thermal decomposition of sodium chlorodifluoroacetate requires high temperatures, which may not be reached or sustained.[1]

-

Solution A:

-